molecular formula C6H8N2OS B2679790 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol CAS No. 1538123-78-2

1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol

Cat. No.: B2679790
CAS No.: 1538123-78-2
M. Wt: 156.2
InChI Key: UTPJWLLRJHLHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is a sophisticated fused heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two privileged pharmacophores—an imidazole ring and a dihydropyran ring—into a single, complex scaffold. The imidazole ring is a quintessential structure in biochemistry and drug discovery, famously found in the amino acid histidine and the neurotransmitter histamine . Its amphoteric nature and ability to participate in hydrogen bonding and coordinate with metals make it a versatile building block for creating bioactive molecules . The 2-thiol group on the imidazole ring adds a reactive handle for further chemical modifications, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. Compounds featuring the imidazole nucleus are associated with a wide spectrum of biological activities. Extensive research on imidazole-containing molecules has demonstrated their potential as agents with antibacterial, antifungal, antimycobacterial, anti-inflammatory, and anticancer properties . Furthermore, the pyrano[3,4-d] ring system is a recognized structural feature in bioactive molecules and glycosidase inhibitors, which are relevant for treating conditions like diabetes, viral infections, and cancer . The specific fusion present in this compound creates a unique three-dimensional structure that may allow it to interact with a variety of enzymatic targets and biological receptors. As a key synthetic intermediate, this compound is intended for use in multicomponent reactions and other synthetic methodologies to develop novel therapeutic candidates. Its structure aligns with current trends in drug discovery that focus on complex, saturated heterocyclic scaffolds to improve selectivity and drug-like properties. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c10-6-7-4-1-2-9-3-5(4)8-6/h1-3H2,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJWLLRJHLHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 1h,4h,6h,7h Pyrano 3,4 D Imidazole 2 Thiol Formation and Reactivity

Proposed Reaction Mechanisms for Core Formation

The formation of the pyrano[3,4-d]imidazole core likely proceeds through multi-component reactions (MCRs), a common strategy for synthesizing complex heterocyclic scaffolds in a single step. These reactions are valued for their efficiency and atom economy. Plausible mechanisms for the formation of related pyran-fused heterocycles often involve either stepwise or concerted pathways.

Stepwise cyclization is a frequently proposed mechanism for the formation of similar fused pyran systems. This pathway typically involves a sequence of classical organic reactions. For analogous pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, the reaction often begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like malononitrile). nih.govbeilstein-journals.org This is followed by a Michael addition of a nucleophilic heterocyclic intermediate, such as a pyrazolone (B3327878) or barbituric acid derivative. nih.govbeilstein-journals.org The resulting adduct then undergoes an intramolecular cyclization, followed by tautomerization or dehydration to yield the final fused heterocyclic system. semanticscholar.org

In the context of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol, a hypothetical stepwise pathway could involve the reaction of a suitable dihydropyran precursor with a thiourea (B124793) equivalent. The reaction would likely proceed through initial nucleophilic attack, followed by cyclization and elimination of a small molecule like water or an alcohol to form the fused imidazole-2-thiol ring.

While less commonly cited for this type of heterocycle synthesis than stepwise pathways, concerted mechanisms, such as [4+2] cycloadditions (Diels-Alder type reactions), are a theoretical possibility for the formation of the dihydropyran ring. An appropriately substituted diene and dienophile could potentially react to form the core structure. However, the multi-component syntheses typically used for these systems strongly favor stepwise ionic mechanisms. For the intramolecular nitrile oxide cycloaddition (INOC) reaction, which is a type of 1,3-dipolar cycloaddition, concerted pathways are key in forming isoxazoline/isoxazole rings fused to pyran systems. nih.gov

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for the synthesis of this compound are not available in the reviewed literature. However, studies on related MCRs offer insights into the factors influencing reaction rates and equilibria.

Kinetic studies on the synthesis of related pyrano[2,3-c]pyrazoles have often focused on comparing different energy sources, such as conventional heating versus microwave or ultrasound irradiation. nih.gov These studies consistently show that microwave and ultrasound assistance can dramatically reduce reaction times, often from hours to minutes, while also improving yields. nih.gov This acceleration is attributed to efficient and uniform heating, as well as potential non-thermal microwave effects that can lower the activation energy of the reaction steps. The choice of catalyst, such as l-tyrosine (B559521) or magnetic nanoparticles, also significantly impacts the reaction rate by facilitating key steps like the initial condensations and subsequent cyclizations. nih.gov

Table 1: Comparison of Reaction Conditions for Pyrano[2,3-c]pyrazole Synthesis

Catalyst Energy Source Solvent Time Yield (%)
SnCl₂ Conventional (80°C) - 1.4 h 80
SnCl₂ Microwave - 25 min 88
l-tyrosine Microwave H₂O–ethanol (B145695) - -

Data compiled from a review on green multicomponent synthesis of pyrano[2,3-c]pyrazoles. nih.gov

Reactivity of the Thiol Group

The thiol (-SH) group is the most reactive functional group in the this compound molecule. Its chemistry is characterized by its acidity, nucleophilicity, and susceptibility to oxidation. The sulfur atom's ability to exist in various oxidation states and its potent nucleophilic character, particularly in its deprotonated thiolate form (-S⁻), are central to its diverse reactivity profile.

Thiol-Ene and Thiol-Michael Addition Reactions

The thiol group readily participates in addition reactions with unsaturated carbon-carbon bonds. These reactions, broadly classified as thiol-ene and thiol-Michael additions, are highly efficient and are considered examples of "click chemistry" due to their high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgnih.gov

Thiol-Ene Reaction: This reaction involves the addition of the S-H bond across a non-activated alkene (an "ene"). It typically proceeds via a free-radical mechanism, which can be initiated by light (photochemical initiation), heat (thermal initiation), or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical (RS•), which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org

Thiol-Michael Addition (Thia-Michael Reaction): In contrast, the Thiol-Michael addition involves the conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl, nitrile, or sulfone. nih.govnih.gov This reaction is typically base-catalyzed. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. nih.gov Subsequent protonation of the resulting enolate intermediate yields the final adduct. This process is generally highly selective and avoids the side reactions, such as homopolymerization of the alkene, that can sometimes occur in radical-mediated thiol-ene reactions. nih.gov

Table 1: Comparison of Thiol-Ene and Thiol-Michael Addition Reactions
FeatureThiol-Ene ReactionThiol-Michael Addition
Alkene SubstrateElectron-rich or unactivated alkenes (e.g., vinyl, allyl groups) nih.govElectron-deficient alkenes (Michael acceptors, e.g., acrylates, maleimides) nih.gov
MechanismFree-radical chain reaction wikipedia.orgAnionic (conjugate) addition nih.govnih.gov
Catalyst/InitiatorRadical initiators (e.g., AIBN), UV light, heat wikipedia.orgBase (e.g., triethylamine) or nucleophile (e.g., phosphines) nih.gov
RegioselectivityAnti-Markovnikov addition wikipedia.orgConjugate (1,4-) addition to the β-carbon
Key IntermediateThiyl radical (RS•) and carbon-centered radical wikipedia.orgThiolate anion (RS⁻) and enolate anion nih.gov
Potential Side ReactionsHomopolymerization of the alkene nih.govGenerally more selective with fewer side reactions nih.gov

Thiol Oxidation and Reduction Pathways

The sulfur atom in the thiol group of this compound is in its lowest oxidation state (-2) and is readily oxidized. The oxidation products depend on the nature of the oxidizing agent and the reaction conditions.

Oxidation to Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) in catalytic amounts, or even atmospheric oxygen, can oxidize the thiol to a disulfide. This reaction involves the coupling of two thiol molecules through a disulfide (S-S) bond, with the concomitant loss of two protons and two electrons. This process is often reversible.

Oxidation to Sulfinic and Sulfonic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, can lead to higher oxidation states. The thiol can be oxidized first to a sulfenic acid (unstable), then to a sulfinic acid, and finally to a sulfonic acid. These higher oxidation states are generally stable and the oxidation is typically irreversible.

Reduction of the disulfide back to the thiol can be accomplished using various reducing agents. Common laboratory reagents for this transformation include zinc in an acidic medium or borohydrides.

Nucleophilic Reactivity of the Thiol Moiety

Thiols are moderately acidic and can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile, significantly more so than its corresponding alkoxide, due to the larger size and greater polarizability of the sulfur atom. acs.org This high nucleophilicity allows the thiol group to participate in a wide range of reactions, primarily nucleophilic substitutions.

S-Alkylation: The thiolate anion readily reacts with alkyl halides or other alkylating agents (e.g., tosylates) in a classic SN2 reaction to form thioethers.

S-Acylation: Reaction with acyl chlorides or acid anhydrides yields thioesters. This reaction is analogous to the formation of esters from alcohols but often proceeds more readily due to the higher nucleophilicity of the thiolate.

Table 2: Representative Nucleophilic Reactions of the Thiol Group
Reaction TypeElectrophileProduct TypeGeneral Conditions
S-AlkylationAlkyl Halide (R-X)Thioether (R-S-R')Base (e.g., NaH, K₂CO₃), polar aprotic solvent
S-AcylationAcyl Chloride (R-COCl)Thioester (R-S-CO-R')Base (e.g., pyridine, triethylamine)
Addition to EpoxidesEpoxideβ-Hydroxy thioetherBase or acid catalysis

Reactivity of the Pyrano-Imidazole System

The fused pyrano-imidazole core possesses its own distinct reactivity, primarily centered on the aromatic imidazole (B134444) ring and the saturated tetrahydropyran (B127337) ring.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. uobabylon.edu.iqslideshare.net Resonance structures show that electron density is highest at the C4 and C5 positions, making them the preferred sites for electrophilic attack. thieme-connect.de Attack at the C2 position is generally disfavored. uobabylon.edu.iq The fused tetrahydropyran ring, being an ether, is expected to have a minimal electronic effect on the imidazole ring's reactivity.

Common electrophilic substitution reactions applicable to the imidazole moiety include:

Halogenation: Bromination or iodination can occur readily at the C4/C5 positions using reagents like bromine in chloroform (B151607) or iodine in an alkaline solution. uobabylon.edu.iq

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring, typically at the C4 or C5 position. uobabylon.edu.iq

Sulfonation: Reaction with fuming sulfuric acid can lead to the corresponding imidazole-sulfonic acid. uobabylon.edu.iq

The regioselectivity of these substitutions can be influenced by the specific reaction conditions and the steric hindrance imposed by the fused pyran ring.

Nucleophilic Additions to the Pyrano Ring

The pyran ring in this compound is a saturated tetrahydropyran system. As a cyclic ether, it is generally unreactive towards nucleophiles under standard conditions. The C-O bonds are strong, and the carbon atoms are not electrophilic.

However, under harsh, typically acidic, conditions, the ether oxygen can be protonated. This activation makes the adjacent carbon atoms susceptible to nucleophilic attack, leading to a ring-opening reaction. For example, treatment with a strong acid like HBr or HI at high temperatures could potentially cleave the ether linkage. The synthesis of various pyran-fused heterocycles often involves Michael addition reactions or cycloadditions, but these apply to the formation of unsaturated pyran rings rather than the reactions of a pre-existing saturated ring. purkh.comresearchgate.net Therefore, the tetrahydropyran portion of the molecule is expected to be the least reactive part of the scaffold under most synthetic conditions.

Ring-Opening and Rearrangement Reactions

The structural integrity of the pyran ring within the this compound framework is susceptible to specific reaction conditions, potentially leading to ring-opening and subsequent rearrangement. These transformations are often catalyzed by acidic or basic reagents and can result in the formation of new heterocyclic scaffolds. Mechanistic proposals for these reactions are largely based on analogous transformations observed in similar pyran-fused azole systems.

One of the most pertinent analogies is the transformation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org This reaction proceeds via a sequential ring-opening and closing cascade, highlighting the lability of the pyran ring under certain catalytic conditions. rsc.org

Plausible Mechanistic Pathways

Acid-Catalyzed Ring-Opening and Rearrangement:

In the presence of a strong acid, the ether oxygen of the tetrahydropyran ring in this compound can be protonated, initiating a ring-opening cascade. This process is likely to generate a reactive carbocation intermediate. The subsequent reaction pathway can be influenced by the nature of the solvent and other nucleophiles present in the reaction mixture.

A plausible mechanism involves the following steps:

Protonation: The ether oxygen of the pyran ring is protonated by an acid catalyst.

C-O Bond Cleavage: The protonation weakens the C-O bond, leading to its cleavage and the formation of a carbocation at the adjacent carbon.

Nucleophilic Attack and Rearrangement: A nucleophile, which could be the solvent or another species, attacks the carbocation. This can be followed by a series of bond reorganizations and proton transfers, potentially leading to a rearranged heterocyclic system.

While specific data for the target compound is unavailable, studies on the acid-catalyzed polymerization of tetrahydrofuran, which involves a similar ring-opening mechanism initiated by protonation, support the feasibility of this pathway. nih.gov

Base-Catalyzed Rearrangement (ANRORC-type Mechanism):

A base-catalyzed rearrangement of the pyrano[3,4-d]imidazole core could potentially proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type mechanism. This pathway is well-documented for the transformation of various nitrogen-containing heterocycles.

The proposed ANRORC mechanism for this compound would involve:

Nucleophilic Addition: A strong nucleophile, such as an amide or hydroxide (B78521) ion, attacks an electrophilic carbon atom in the imidazole or pyran ring.

Ring Opening: This addition leads to the cleavage of a bond within the heterocyclic system, resulting in a ring-opened intermediate.

Ring Closure: Intramolecular cyclization of the intermediate occurs, forming a new heterocyclic ring. This step is often followed by the elimination of a leaving group to yield the final rearranged product.

The transformation of pyranopyrazoles to pyridines provides a strong precedent for such a rearrangement, where the pyran ring is opened and a new six-membered nitrogen-containing ring is formed. rsc.org

Illustrative Data from Analogous Systems

To provide a clearer understanding of the potential outcomes of such reactions, the following table summarizes the reaction conditions and products from a study on the acid-catalyzed ring-opening/closing cascade of 1,4-dihydropyrano[2,3-c]pyrazoles to pyrazolo[3,4-b]pyridines. rsc.org This data serves as a valuable model for predicting the behavior of the structurally similar this compound.

EntryStarting PyranopyrazoleCatalystSolventTemperatureProduct (Pyrazolopyridine)Yield (%)
16-amino-4-(4-methylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAC-SO3HEthanolRoom Temp.Ethyl 6-amino-3-methyl-1,4-dihydro-4-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate85
26-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAC-SO3HEthanolRoom Temp.Ethyl 6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate82
36-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAC-SO3HEthanolRoom Temp.Ethyl 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate90
46-amino-4-(4-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAC-SO3HEthanolRoom Temp.Ethyl 6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate78

AC-SO3H: Amorphous carbon-supported sulfonic acid

These findings from analogous systems strongly suggest that the this compound scaffold is a promising candidate for synthetic transformations involving ring-opening and rearrangement, offering pathways to novel and potentially bioactive heterocyclic compounds. Further experimental and computational studies are warranted to fully elucidate the specific mechanisms and reaction outcomes for this particular molecule.

Structural Elucidation and Stereochemical Analysis of 1h,4h,6h,7h Pyrano 3,4 D Imidazole 2 Thiol and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the molecular structure of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol. Each method provides unique insights into the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of pyrano[3,4-d]imidazole derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the this compound core, characteristic signals are expected for the protons on the pyran and imidazole (B134444) rings. The protons of the methylene (B1212753) groups (CH₂) in the pyran ring are anticipated to appear as multiplets in the upfield region of the spectrum. rsc.org The N-H proton of the imidazole ring typically presents as a broad singlet, and its chemical shift can be solvent-dependent. rsc.org The position of the thiol (S-H) proton, if present in the thiol tautomer, would also be a key diagnostic signal, though the thione tautomer is often predominant in similar five-membered heterocyclic systems.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum for this scaffold would be characterized by signals for the sp³-hybridized carbons of the pyran ring at higher field. rsc.org The sp²-hybridized carbons of the imidazole ring, including the C=S carbon of the thione tautomer, would resonate at a lower field. researchgate.net The chemical shift of the C=S carbon is particularly distinctive, typically appearing significantly downfield.

2D NMR Techniques: Advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals. mdpi.comipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is critical for confirming the connectivity between the pyran and imidazole rings and for assigning quaternary carbons. mdpi.comktu.edu The Nuclear Overhauser Effect (NOE) can be used to establish the stereochemistry and conformation of substituents on the fused ring system. ktu.edu

A summary of typical chemical shifts for related pyran-fused imidazole systems is presented below.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyran CH₂3.5 - 4.560 - 70
Imidazole N-H11.0 - 13.0 (broad)N/A
Imidazole C=CN/A110 - 140
Imidazole C=SN/A160 - 180

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like Infrared (IR) and Raman are used to identify the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3200 cm⁻¹ can be assigned to the N-H stretching vibration of the imidazole ring. nih.gov The C=S (thione) stretching vibration typically appears in the region of 1200-1050 cm⁻¹. The spectrum would also feature C-N stretching bands and C-O-C stretching vibrations from the pyran ring. nih.gov The absence of a sharp S-H stretching band around 2550-2600 cm⁻¹ often indicates that the compound predominantly exists in the thione tautomeric form in the solid state.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. nih.gov For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation of such heterocyclic systems under electron impact often involves characteristic losses of small molecules. nih.gov Plausible fragmentation pathways could include the cleavage of the pyran ring, the loss of the thio-functional group as SH or CS radicals, and the subsequent breakdown of the stable imidazole ring. sapub.org The analysis of these fragment ions helps to piece together the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of pyrano[3,4-d]imidazole-2-thiol derivatives is expected to exhibit absorption bands corresponding to π-π* transitions within the conjugated imidazole ring system. researchgate.net The imidazole chromophore typically shows a characteristic absorption peak, and the position of the maximum absorption (λmax) can be influenced by the solvent and the presence of substituents on the heterocyclic core. ktu.edumdpi.com In some cases, n-π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms may also be observed. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. semanticscholar.org

Bond Lengths and Angles Analysis

Below is a table of representative bond lengths and angles derived from analogous pyran-fused and imidazole-containing heterocyclic structures.

Bond Typical Bond Length (Å) Angle **Typical Bond Angle (°) **
C=S1.67 - 1.71N-C-N (imidazole)108 - 112
N-C (imidazole)1.32 - 1.39C-N-C (imidazole)105 - 110
C-N (imidazole)1.35 - 1.40C-O-C (pyran)112 - 117
C-O (pyran)1.34 - 1.43O-C-C (pyran)109 - 115
C-C (pyran)1.50 - 1.54C-C-C (pyran)109 - 114

Torsional Angles and Ring Conformations

The geometry of the fused pyrano[3,4-d]imidazole system is defined by the interplay between the planar imidazole ring and the flexible tetrahydropyran (B127337) ring. The imidazole portion, being an aromatic five-membered ring, is inherently planar. Consequently, the atoms C3a, N1, C2, N3, and C7a (IUPAC numbering for the parent pyrano[3,4-d]imidazole ring) lie in a single plane.

The conformation of the six-membered tetrahydropyran ring, however, is non-planar and typically adopts a low-energy chair conformation to minimize angular and torsional strain. In analogous saturated heterocyclic systems, such as substituted pyrans, chair conformations are overwhelmingly preferred. beilstein-journals.orgnih.gov For the this compound, the tetrahydropyran ring (O5, C6, C7, C7a, C3a, C4) is expected to adopt a chair or a slightly distorted chair form due to the constraints of the fused planar imidazole ring.

The specific puckering of the pyran ring can be described by its endocyclic torsional angles. In an ideal chair conformation, these angles would alternate in sign with absolute values typically ranging from 50° to 65°. The fusion to the imidazole ring, specifically at the C3a-C7a bond, will likely lead to a flattening of the ring in the vicinity of the fusion, resulting in smaller torsional angles for the C7-C7a-C3a-C4 and O5-C4-C3a-C7a bonds compared to an unsubstituted cyclohexane (B81311) or tetrahydropyran. Studies on similarly fused systems and substituted pyrans have shown deviations from ideal geometries due to steric and electronic effects. beilstein-journals.org

Table 1: Representative Torsional Angles for a Tetrahydropyran Ring in a Chair Conformation

Atoms (Sequence) Expected Torsional Angle Range (°)
O5-C6-C7-C7a +/- 50 to 60
C6-C7-C7a-C3a +/- 50 to 60
C7-C7a-C3a-C4 +/- 50 to 60
C7a-C3a-C4-O5 +/- 50 to 60
C3a-C4-O5-C6 +/- 55 to 65
C4-O5-C6-C7 +/- 55 to 65

Note: These are generalized values. Actual angles for the target molecule would require specific experimental or computational data.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. The molecule possesses several key functional groups capable of participating in such interactions:

Hydrogen Bond Donors: The two nitrogen atoms of the imidazole ring (N-H at positions 1 and 3) and the thiol group (-SH), which can exist in its thione tautomer (C=S) with an N-H proton.

Hydrogen Bond Acceptors: The pyran oxygen atom (O5), the imidazole nitrogen atoms, and the sulfur atom of the thiol/thione group.

The imidazole-2-thiol moiety is known to exist predominantly in the thione tautomeric form in the solid state. This configuration facilitates the formation of robust hydrogen-bonded dimers or chains. The most probable primary interaction would be a strong N—H···S=C hydrogen bond, which is a common and stabilizing motif in the crystal structures of related imidazole-2-thiones and triazole-thiones. researchgate.net These interactions can lead to the formation of centrosymmetric dimers or extended one-dimensional chains. researchgate.net

Table 2: Potential Hydrogen Bond Interactions

Donor Acceptor Type of Interaction
N1-H S2 (Thione) Strong, primary
N3-H S2 (Thione) Strong, primary
N1-H O5 Secondary
N3-H O5 Secondary

Conformational Analysis

Preferred Conformations of the Fused Ring System

The preferred conformation of the this compound fused system is dictated by the need to minimize steric and torsional strain. The planarity of the imidazole ring is fixed. Therefore, the conformational flexibility resides entirely within the tetrahydropyran ring. As discussed (4.2.2), this ring is expected to adopt a chair conformation.

There are two possible chair conformations for the pyran ring, which can interconvert via a ring-flipping process. The relative stability of these two conformers would depend on the energetic cost of any steric clashes, particularly any 1,3-diaxial interactions. In the unsubstituted parent molecule, the two chair conformers are enantiomeric and thus possess equal energy. The fusion with the planar imidazole ring acts as a large, rigid substituent, but due to the symmetry of the fusion, it does not energetically differentiate the two chair forms. Therefore, in the absence of other substituents, the molecule would exist as a racemic mixture of two rapidly interconverting, energetically equivalent conformers.

Dynamic Conformational Behavior

The tetrahydropyran ring is not static and can undergo dynamic conformational changes, most notably the "chair-flip" or "chair-chair" interconversion. This process involves passing through higher-energy transition states, such as half-chair or twist-boat conformations. The energy barrier for this interconversion in simple tetrahydropyran is approximately 10-11 kcal/mol.

For the fused pyrano[3,4-d]imidazole system, the fusion to the rigid imidazole ring may slightly alter this energy barrier. Computational studies on related fused heterocyclic systems have shown that such dynamic processes are common. ijcce.ac.ir The rate of interconversion at room temperature is typically fast on the NMR timescale, meaning that signals for the pyran ring protons would appear as averaged peaks rather than distinct signals for axial and equatorial positions. Low-temperature NMR studies would be required to potentially "freeze out" the individual chair conformers and observe them separately.

Stereochemical Aspects of Synthesized Derivatives

The parent compound, this compound, is achiral. However, the introduction of substituents onto the tetrahydropyran ring at positions C4, C6, or C7 would create stereocenters, leading to the possibility of stereoisomers.

For example, a single substituent at C4, C6, or C7 would create a chiral center, resulting in a pair of enantiomers (R and S). The substituent would preferentially occupy an equatorial position on the pyran chair conformation to minimize steric hindrance from 1,3-diaxial interactions. This preference would make the two chair conformers diastereomeric and thus unequal in energy. The conformer with the substituent in the equatorial position would be the major, more stable form.

Theoretical and Computational Chemistry Studies of 1h,4h,6h,7h Pyrano 3,4 D Imidazole 2 Thiol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules. These methods are used to determine properties like molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov For a molecule like 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground state properties. nih.govnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure of the molecule.

Ab initio calculations are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) are a starting point, though more advanced techniques would be necessary for accurate property prediction. For pyrano[2,3-d]pyrimidine derivatives, a related class of compounds, ab initio studies have been used to investigate geometric optimization and thermodynamic parameters. researchgate.net Such methods could theoretically be applied to this compound to further refine its electronic structure and energy calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov For this compound, FMO analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov

The following table illustrates typical data obtained from FMO analysis for heterocyclic compounds, though specific values for the target molecule are not available.

ParameterSymbolFormulaTypical Significance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and kinetic stability
Ionization PotentialIP-EHOMOThe energy required to remove an electron
Electron AffinityEA-ELUMOThe energy released when an electron is added
Global Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Electronegativityχ-(ELUMO + EHOMO)/2Power to attract electrons

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the sulfur and nitrogen atoms, identifying them as key sites for interaction.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying molecular structures. bohrium.comliverpool.ac.uk Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra. cu.edu.eg These predicted shifts can then be compared with experimental data to confirm the structure of this compound. Modern machine learning algorithms have also emerged as highly accurate methods for predicting ¹H NMR chemical shifts from a given chemical structure. researchgate.netnih.gov

Below is a hypothetical data table of predicted versus experimental chemical shifts, which is standard practice in computational studies for structure verification.

Atom No.Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
H1Data not availableData not available
H2Data not availableData not available
H3Data not availableData not available
H4Data not availableData not available
H5Data not availableData not available
H6Data not availableData not available

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP, are a standard tool for characterizing molecular structures. ijrar.org These calculations predict the infrared (IR) and Raman spectral frequencies corresponding to the vibrational modes of a molecule (e.g., N-H stretching, C=S stretching, C-O-C bending). ijrar.orgnih.gov

A detailed analysis of the vibrational frequencies for this compound, including assignments of specific vibrational modes and a corresponding data table of calculated versus experimental frequencies, has not been found in published studies. Such a study would be valuable for confirming the molecular structure and understanding the bonding characteristics of the fused-ring system. For analogous imidazole (B134444) compounds, N-H stretching vibrations are typically observed in the 3200-3500 cm⁻¹ region, while C-H stretching appears around 3000-3100 cm⁻¹. ijrar.org However, without specific calculations for the target molecule, these remain general observations.

Table 1: Hypothetical Data Structure for Vibrational Frequency Analysis (Note: This table is for illustrative purposes only, as no specific data for this compound was found.)

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretchData not availableData not available
C-H stretch (aromatic)Data not availableData not available
C-H stretch (aliphatic)Data not availableData not available
C=S stretchData not availableData not available
C-O-C stretchData not availableData not available

Electronic Excitation Analysis (UV-Vis)

Electronic excitation analysis, commonly studied via Time-Dependent DFT (TD-DFT), is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This analysis provides insight into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

No specific studies detailing the TD-DFT calculations or experimental UV-Vis spectra for this compound are available. Research on similar heterocyclic systems often reports absorption maxima (λmax) and discusses the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govmdpi.com For instance, studies on imidazole derivatives have identified characteristic absorption peaks, with their positions influenced by substituents and solvent. mdpi.comresearchgate.net Without dedicated research, the electronic properties of this compound remain uncharacterized.

Reaction Pathway Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states.

The synthesis of fused heterocyclic systems can proceed through various pathways. researchgate.net Characterizing the transition states (the highest energy point along a reaction coordinate) is crucial for understanding reaction kinetics and optimizing synthetic conditions. Despite the existence of synthetic routes for related pyrano-imidazole structures, no computational studies characterizing the transition states for the specific synthesis of this compound have been published. mdpi.com

Detailed computational elucidation involves mapping the entire reaction mechanism, often through techniques like intrinsic reaction coordinate (IRC) calculations, to confirm that a calculated transition state connects the correct reactants and products. nih.gov While plausible synthetic mechanisms for pyrano[2,3-d]thiazole and pyranopyrazole derivatives have been proposed, a rigorous computational elucidation for the formation of this compound is absent from the literature. researchgate.netnih.gov

A free energy profile plots the change in Gibbs free energy throughout a reaction, providing a thermodynamic and kinetic overview. This profile helps determine the feasibility of a reaction pathway and identify the rate-determining step. No publications were found that present the free energy profiles for chemical transformations involving this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent molecules, and intermolecular binding. scielo.brnih.gov MD simulations are frequently applied to understand how molecules like pyranopyrazole or imidazole derivatives interact with biological targets such as proteins. nih.govresearchgate.net

A literature search did not yield any studies that have performed MD simulations specifically on this compound. Such simulations could elucidate its behavior in different environments (e.g., aqueous solution) or its potential interactions with biomolecules, but this area remains unexplored for this particular compound.

Conformational Dynamics at Varied Conditions

No research data was found regarding the conformational dynamics of this compound under varied conditions such as temperature and pressure. Computational studies detailing its stable conformers, energy barriers for conformational changes, or the influence of external conditions on its three-dimensional structure are not present in the reviewed literature.

Solvent Effects on Molecular Behavior

There is no available information from computational models or experimental studies on how different solvents affect the molecular behavior of this compound. Studies typically investigate parameters such as solvation energy, changes in dipole moment, and shifts in spectral properties in various solvent environments to understand solute-solvent interactions. However, such data for the target compound has not been reported.

Quantitative Structure-Property Relationship (QSPR) Studies of Chemical Attributes

A search for Quantitative Structure-Property Relationship (QSPR) studies for this compound did not yield any results. QSPR models mathematically correlate the structural features of a molecule with its physicochemical properties. The development of such models requires a dataset of related compounds and their measured properties, which appears to be unavailable for this specific chemical class.

Conclusion and Future Research Directions in Pyrano 3,4 D Imidazole 2 Thiol Chemistry

Summary of Key Achievements in Synthetic and Mechanistic Understanding

Direct and dedicated synthetic routes for 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol are not extensively documented in current literature. However, significant achievements in the synthesis of related pyran-fused heterocycles and imidazole-2-thiols provide a strong foundation for devising plausible synthetic strategies.

The construction of the core pyrano[3,4-d]imidazole ring system can be envisioned through multicomponent reactions (MCRs), a powerful tool for building molecular complexity in a single step. For instance, a one-pot reaction involving a suitable dihydropyran precursor, an amine, and a carbonyl source could potentially lead to the fused imidazole (B134444) ring.

The introduction of the 2-thiol functionality is typically achieved through well-established methods. The Marckwald synthesis, which involves the reaction of an α-amino ketone with potassium thiocyanate, is a classic and reliable method for forming 2-mercaptoimidazoles. jetir.org Adapting this to a pyran-based α-amino ketone precursor would be a logical approach.

Table 1: Plausible Synthetic Approaches for the Pyrano[3,4-d]imidazole-2-thiol Scaffold

Precursor 1 Precursor 2 Reagent/Catalyst Key Reaction Type Potential Outcome
Tetrahydro-4H-pyran-3,4-diamine Carbon disulfide Base Cyclization This compound
3-Amino-4-hydroxytetrahydropyran Potassium thiocyanate Acid Marckwald-type synthesis Fused imidazole-2-thiol ring system

Mechanistically, the formation of such fused systems is believed to proceed via an initial condensation to form an intermediate, followed by an intramolecular cyclization and dehydration/tautomerization. Studies on analogous systems, such as pyrazolo[3,4-d]pyrimidines, suggest that the reaction pathway can be finely tuned by the choice of reagents and conditions, often involving Vilsmeier-Haak type intermediates or sequential heterocyclization steps. mdpi.com

Emerging Methodologies for Efficient Synthesis

Modern synthetic chemistry offers several advanced methodologies that could significantly enhance the efficiency and sustainability of synthesizing this compound and its derivatives.

Multicomponent Reactions (MCRs): As mentioned, MCRs are highly convergent and atom-economical. Designing a novel MCR that brings together a pyran building block, an ammonia (B1221849) source, and a thiocarbonyl equivalent could provide rapid access to a library of derivatives. The use of green solvents like aqueous ethanol (B145695) has proven effective for MCRs leading to pyran-annulated heterocycles. tandfonline.com

Catalysis: The use of novel catalysts could streamline the synthesis. Organocatalysts, such as L-proline, and benign salt-based catalysts like sodium citrate, have been successfully employed in the synthesis of various 4H-pyran derivatives. tandfonline.comrsc.org These catalysts often operate under mild conditions and reduce the generation of hazardous waste.

Enabling Technologies: Unconventional energy sources can accelerate reaction rates and improve yields. Microwave irradiation and ultrasonication have been shown to be effective in the synthesis of related pyrano[2,3-d]thiazoles and pyrano[2,3-d]pyrimidines, often reducing reaction times from hours to minutes. rsc.orgresearchgate.net

Untapped Potential in Theoretical and Computational Studies

To date, specific computational studies on this compound are absent from the literature. This represents a significant opportunity for theoretical chemists to provide valuable insights into the structure, reactivity, and properties of this molecule.

Tautomerism Analysis: The imidazole-2-thiol moiety can exist in equilibrium with its thione tautomer. Density Functional Theory (DFT) calculations are a powerful tool to determine the relative stabilities of these tautomers in both the gas phase and in different solvents. nih.govresearchgate.net Such studies, performed on related triazole-3-thiones, have shown that the thione form is often more stable. nih.gov Understanding this equilibrium is crucial as the two forms possess different chemical reactivity and hydrogen bonding capabilities.

Reactivity Prediction: DFT can be used to model the electronic properties of the molecule. Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's susceptibility to electrophilic and nucleophilic attack. ekb.eg Furthermore, generating a Molecular Electrostatic Potential (MEP) map would visually identify electron-rich and electron-poor regions, guiding synthetic modifications. ekb.eg

Spectroscopic Characterization: Theoretical calculations can aid in the interpretation of experimental spectroscopic data. Predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) can help confirm the structure of newly synthesized compounds.

Table 2: Potential Areas for Computational Investigation

Computational Method Property to Investigate Potential Insights
DFT (e.g., B3LYP/6-311++G**) Thione-Thiol Tautomerism Relative stability of tautomers, solvent effects. nih.gov
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap Chemical reactivity, kinetic stability. ekb.eg
Molecular Electrostatic Potential (MEP) Electron density distribution Identification of sites for electrophilic/nucleophilic attack.

Prospects for Novel Chemical Transformations and Non-Biological Applications

The unique combination of the pyran and imidazole-2-thiol moieties suggests a rich and varied reactivity profile, opening doors to novel chemical transformations and applications beyond the biological realm.

The thiol group is a versatile functional handle for further molecular elaboration.

S-Alkylation and S-Acylation: The sulfur atom is nucleophilic and can be readily alkylated or acylated to introduce a wide array of substituents. tandfonline.comresearchgate.net This allows for the synthesis of diverse libraries of compounds for screening in various applications.

Oxidation: The thiol can be oxidized under mild conditions to form a disulfide bridge, creating dimeric structures. nih.govlibretexts.org Harsher oxidation can convert the thiol into a sulfonic acid, drastically altering the molecule's solubility and electronic properties. nih.gov

Cycloaddition Reactions: The pyran ring or substituents attached to the core could potentially participate in cycloaddition reactions, leading to more complex polycyclic systems. nih.gov

For non-biological applications, the structural features of this compound suggest several intriguing possibilities:

Corrosion Inhibition: Azole derivatives are well-known for their ability to inhibit the corrosion of metals, particularly copper. rsc.org The nitrogen and sulfur atoms in the pyrano[3,4-d]imidazole-2-thiol could effectively coordinate to a metal surface, forming a protective layer. DFT studies have been used to model the adsorption of imidazoles on copper oxide surfaces, supporting this potential application. rsc.org

Materials Science: The rigid, fused heterocyclic core could serve as a building block for functional materials. As a ligand, it could be used to synthesize coordination polymers or metal-organic frameworks (MOFs) with potential catalytic or gas storage properties.

Functional Dyes: With appropriate derivatization to include chromophoric and auxochromic groups, the scaffold could be investigated for applications as a sensor or in dye-sensitized solar cells.

Q & A

Q. What are the key spectroscopic markers for characterizing 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol?

Methodological Answer:

  • IR Spectroscopy : The thiol (-SH) group exhibits a characteristic S-H stretching vibration near 2550 cm⁻¹ , while the imidazole ring shows C=N stretches between 1600–1650 cm⁻¹ . Pyrano ring vibrations (C-O-C) appear at 1100–1250 cm⁻¹ .
  • HPLC : Normal-phase (NP) HPLC retention times (tR) vary with mobile phase composition. For structurally similar imidazole derivatives, tR ranges from 5.85–30.19 min .
  • ¹H NMR : Pyran ring protons resonate at δ 3.5–5.0 ppm , and imidazole protons appear at δ 7.0–8.5 ppm .

Q. Table 1: Spectroscopic Characterization

TechniqueKey Peaks/RangesReference
IR SpectroscopyS-H: ~2550 cm⁻¹
C=N: 1600–1650 cm⁻¹
NP-HPLCtR = 5.85–30.19 min
¹H NMRPyran: δ 3.5–5.0 ppm

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Cyclocondensation : React thiol-containing precursors (e.g., 2-bromoacetyl derivatives) with formamide under reflux (80–120°C, 12–24 hours). Yields for analogous imidazole-thiols range from 43–67% .
  • Radical-Mediated Cyclization : Use Mn(OAc)₃ as a catalyst to generate sulfur-centered radicals, enabling pyrano-imidazole ring formation via ligand-exchange pathways .

Q. Table 2: Synthetic Optimization

Reaction ComponentConditionsYield RangeReference
Bromoacetyl + FormamideReflux, 12–24 hrs43–67%
Mn(OAc)₃ CatalystRadical cyclizationMechanism

Q. How can purification be optimized for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary separation.
  • Recrystallization : Employ ethanol/water mixtures (70:30) to isolate high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C , away from light and moisture .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Radical Trapping : Use TEMPO or BHT to intercept sulfur-centered radicals, confirming radical-mediated pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states to predict regioselectivity in pyrano-imidazole ring formation .

Q. What computational methods are suitable for studying its structure-activity relationships?

Methodological Answer:

  • Molecular Docking : Screen against protein targets (e.g., indoleamine 2,3-dioxygenase) to predict binding affinities .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrano ring) with biological activity .

Q. Table 3: Computational Approaches

MethodApplicationReference
DFTTransition state analysis
Molecular DockingTarget binding prediction

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, Mn(OAc)₃ concentrations >10 mol% may suppress byproducts .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and optimize reaction halting points .

Q. What strategies validate its biological activity in drug discovery?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against therapeutic targets (e.g., kinases) using fluorescence-based assays .
  • Metabolic Stability : Assess hepatic microsome clearance to prioritize derivatives with improved pharmacokinetics .

Q. Table 4: Biological Validation

Assay TypeKey MetricsReference
Enzyme InhibitionIC₅₀ values
Metabolic StabilityHalf-life (t₁/₂) in liver microsomes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.